1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound with a complex structure that includes pyrimidine, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The starting materials usually include 6-Ethyl-5-fluoropyrimidin-4-ol, pyrrolidine, and 2-thiopheneethylamine. The reaction conditions may require catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperature control and inert atmosphere (nitrogen or argon) are often necessary to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound might be proprietary, they generally follow the principles of green chemistry to minimize waste and energy consumption. Scaling up the synthesis would involve optimizing reaction conditions, employing efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially in the presence of strong oxidizing agents.
Reduction: : It can also be reduced under specific conditions, typically using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various substitution reactions can occur, especially on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LAH).
Substitution Reactions: : Nucleophiles like amines or thiols, often in the presence of base catalysts.
Major Products Formed
The reactions will primarily lead to the formation of derivatives of the original compound, with modifications on the pyrimidine or thiophene rings, potentially altering its physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with biomolecules such as proteins and nucleic acids. Its unique structure could potentially interfere with biological pathways, leading to new insights in molecular biology.
Medicine
The compound's potential pharmacological properties make it a candidate for drug development. Researchers may explore its efficacy in treating specific diseases or conditions by examining its interaction with biological targets.
Industry
In the industry, this compound could find applications in the development of new materials with unique properties. Its chemical structure might impart specific characteristics, such as enhanced conductivity or stability, to industrial products.
Mechanism of Action
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects is closely related to its ability to interact with molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound's structure enables it to form non-covalent bonds with these targets, thereby modulating their activity. Pathways involved could range from signal transduction to gene expression regulation.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its specific substituents on the pyrimidine and thiophene rings. These substituents can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
List of Similar Compounds
1-(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-iodopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-11-5-6-20(9-11)14(21)8-12-4-3-7-23-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVVHRIZOZEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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